

The Privileged Scaffold: Structural Dynamics of Mandelic Acid

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Compound of Interest

Compound Name: *3-Bromo-5-methylmandelic acid*

Cat. No.: *B13610054*

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Mandelic acid (α -hydroxyphenylacetic acid) is a highly versatile scaffold in medicinal chemistry[1]. Its core architecture—comprising an aromatic ring, a carboxylic acid group, and a chiral stereogenic center—provides an exceptional platform for stereochemical control and chemical reactivity[1]. Enantiomer-specific derivatives of mandelic acid are foundational in synthesizing targeted therapeutics; the R-form is heavily utilized in anticancer agents and cephalosporins, while the S-form is critical for nonsteroidal anti-inflammatory drugs[1].

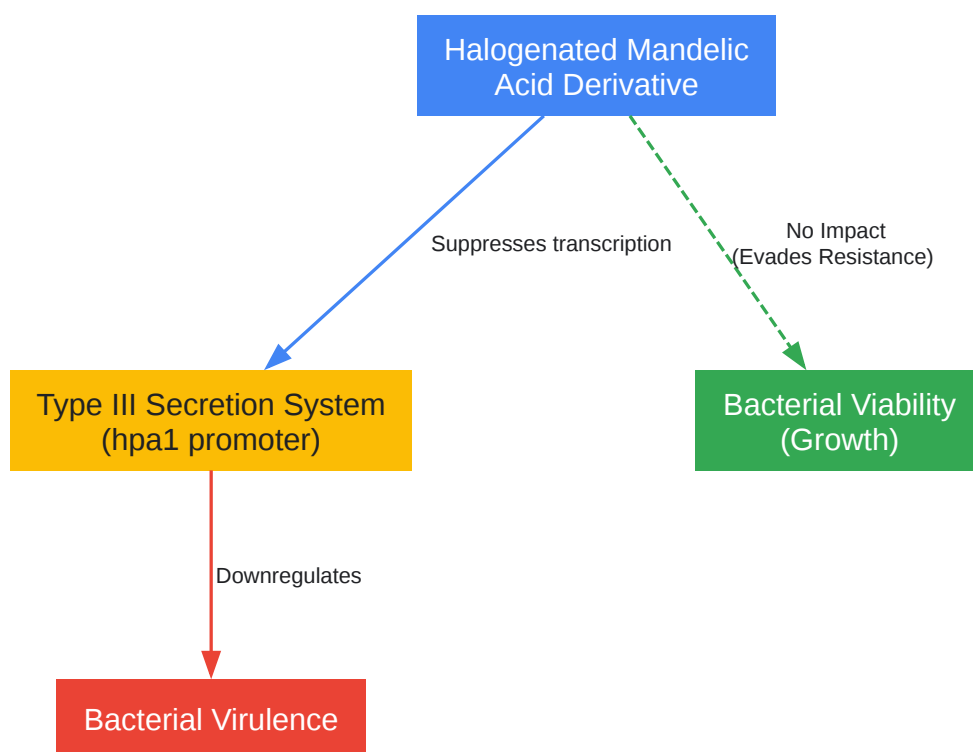
The introduction of halogens (such as chlorine, fluorine, or bromine) onto the phenyl ring or the α -position fundamentally alters the molecule's physicochemical profile. Halogenation subtly tunes lipophilicity, redistributes electron density via inductive effects, and enhances metabolic stability[2]. These modifications expand the pharmacological spectrum of the scaffold, enabling it to act as a highly specific enzyme inhibitor, an anti-virulence agent, and a chiral resolving cofomer[1],[3].

Mechanistic Pathways: Anti-Virulence vs. Biocidal Activity

A persistent challenge in modern antimicrobial development is the rapid emergence of resistant bacterial subpopulations driven by the selective survival pressure of traditional biocides[4].

Halogenated and functionalized mandelic acid derivatives offer a mechanistic bypass by targeting bacterial virulence rather than viability[4].

Recent structural modifications, such as hybridizing mandelic acid with 2-mercapto-1,3,4-thiadiazole, have yielded compounds capable of significantly suppressing the hpa1 promoter[4]. This promoter is responsible for the Type III Secretion System (T3SS) in agricultural pathogens like *Xanthomonas campestris*[4]. By disarming the pathogen's ability to inject effector proteins into host cells without actually killing the bacteria, these derivatives prevent the activation of resistance mechanisms[4].



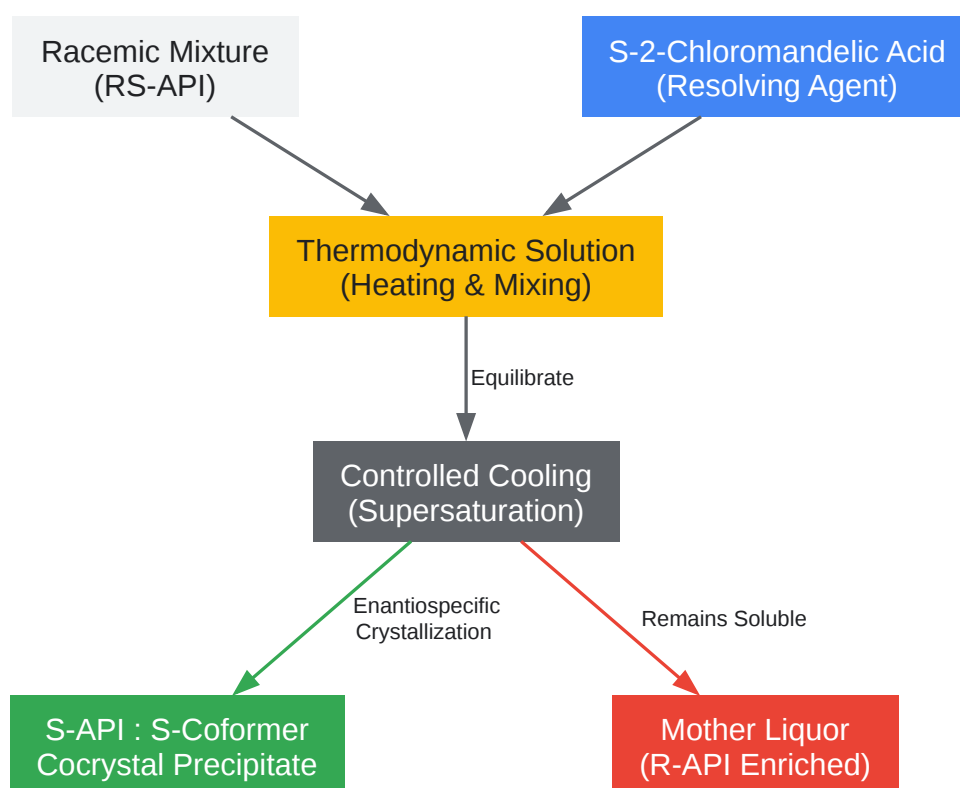
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Mechanism of action: Halogenated mandelic acid derivatives suppress T3SS without killing bacteria.

Speciation Preservation via Enantiospecific Cocrystallization

Beyond direct biological interactions, halogenated mandelic acids serve as powerful chiral resolving agents. The biological activity of many active pharmaceutical ingredients (APIs) is strictly enantiomer-dependent. For instance, only the S-enantiomer of etiracetam exhibits anticonvulsant activity[3].

Traditional chiral resolution via diastereomeric salt formation relies on strong ionic bonds, which can alter the speciation and stability of the API[3]. In contrast, enantiospecific cocrystallization using halogenated derivatives—such as S-2-chloromandelic acid—relies on highly specific hydrogen bonding and van der Waals forces[3]. This method preserves the API's speciation and biological activity, achieving near 100% enantiopurity by selectively precipitating the S-API while leaving the R-enantiomer in the mother liquor[3].



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Workflow of enantiospecific cocrystallization using S-2-chloromandelic acid as a cofomer.

Quantitative Structure-Activity Data

To rationalize the selection of specific derivatives for distinct biological applications, the following table synthesizes the comparative efficacy of various mandelic acid modifications.

Compound / System	Application Target	Key Biological / Chemical Metric	Outcome / Observation
Mandelic Acid (Standard)	Baseline Antimicrobial	MIC / Bacterial Viability	Broad-spectrum biocidal activity; prone to resistance development.
Compound F9 (MA-Thiadiazole Hybrid)	Xanthomonas campestris	Relative LUX Activity (hpa1)	>70% inhibition of T3SS at 200 μ M; zero impact on bacterial growth[4].
S-2-Chloromandelic Acid	Racemic RS-Etiracetam	Enantiomeric Excess (ee)	~100% enantiopurity achieved; 69.1% yield via cocrystallization[3].
Butyl 3,4-dimethoxymandelate	Ionic Liquid Precursor	Biodegradability (OECD 301D)	Increased biodegradation correlated directly with longer alkyl chain length[2].

Self-Validating Experimental Protocols

A robust scientific workflow must be self-validating. The following protocols detail the critical steps and the underlying causality for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of Halogenated/Esterified Mandelic Acid Intermediates

Objective: To synthesize a reactive ester intermediate from racemic mandelic acid for downstream functionalization.

- Dissolution and Catalysis: Combine 0.1 mol of DL-mandelic acid with 30 mL of methanol. Add 1 mL of 98% sulfuric acid (H_2SO_4)[4].
 - Causality: H_2SO_4 acts as both a proton donor to activate the carbonyl carbon and a dehydrating agent to sequester the water byproduct, driving the Fischer esterification forward.
- Thermal Reflux: Reflux the mixture at 100 °C for 3 hours[4].
 - Causality: Continuous thermal energy overcomes the activation barrier of the tetrahedral intermediate formation while maintaining solvent reflux to prevent volume loss.
- Purification: Evaporate the solvent under reduced pressure. Isolate the intermediate using silica gel column chromatography (petroleum ether:ethyl acetate = 30:1)[4].

Protocol B: Luminescence Reporter Assay for T3SS Inhibition

Objective: To validate that a derivative inhibits virulence without acting as a generic biocide.

- Reporter Strain Cultivation: Culture an hpa1-lux reporter bacterial strain in a standard medium until the exponential growth phase is reached.
- Compound Incubation: Introduce the mandelic acid derivative at a concentration of 200 μM . Include a DMSO solvent control and a medium blank control[4].
- Dual-Metric Quantification: Measure both the luminescence (LUX activity) and the optical density (OD_{600}) of the culture[4].
 - Causality (Self-Validation): Normalizing the LUX activity against the OD_{600} mathematically isolates true promoter suppression from non-specific growth inhibition. If LUX drops but

OD₆₀₀ remains stable, the compound is a verified anti-virulence agent, not a biocide[4].

Protocol C: Enantiospecific Cocrystallization

Objective: To isolate S-etiracetam from a racemic mixture using S-2-chloromandelic acid.

- Thermodynamic Equilibration: Dissolve racemic RS-etiracetam and S-2-chloromandelic acid in a selected solvent system under gentle heating until a homogeneous solution is achieved.
 - Causality: Heating ensures complete disruption of the racemic crystal lattice, allowing the chiral cofomer to freely interact with both enantiomers in solution.
- Kinetic Cooling: Slowly cool the solution to room temperature to induce supersaturation[3].
 - Causality: The steric bulk and electronegativity of the chlorine atom on the cofomer direct the hydrogen-bonding network exclusively toward the S-enantiomer. The S-API:S-Cofomer complex reaches its solubility limit first and precipitates[3].
- Mother Liquor Verification: Filter the precipitate and analyze the mother liquor via chiral HPLC.
 - Causality (Self-Validation): A high concentration of R-etiracetam in the mother liquor confirms that the precipitation was enantiospecific, validating the resolving power of the halogenated cofomer[3].

References

- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: RSC Publishing URL:[[Link](#)]
- Design and Synthesis of Mandelic Acid Derivatives for Suppression of Virulence via T3SS against Citrus Canker Source: ACS Publications URL:[[Link](#)]
- Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid Source: ACS Publications URL:[[Link](#)]
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Sources

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